Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate

medicinal chemistry drug design ADME prediction

Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate (CAS 85152-95-0), also known as diethyl (5-oxodihydro-2(3H)-furanylidene)malonate, is a specialized malonic acid ester derivative characterized by a conjugated 5-oxooxolan-2-ylidene (a five-membered lactone ring) substituent. With a molecular formula of C11H14O6 and a molecular weight of 242.225 g/mol, this compound possesses a predicted density of 1.267 g/cm³ and a predicted boiling point of 318.4 °C at 760 mmHg.

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
CAS No. 85152-95-0
Cat. No. B12882635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(5-oxooxolan-2-ylidene)propanedioate
CAS85152-95-0
Molecular FormulaC11H14O6
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C1CCC(=O)O1)C(=O)OCC
InChIInChI=1S/C11H14O6/c1-3-15-10(13)9(11(14)16-4-2)7-5-6-8(12)17-7/h3-6H2,1-2H3
InChIKeyHPIJXOBAQIJESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate (CAS 85152-95-0): Core Identity and Procurement-Relevant Specifications


Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate (CAS 85152-95-0), also known as diethyl (5-oxodihydro-2(3H)-furanylidene)malonate, is a specialized malonic acid ester derivative characterized by a conjugated 5-oxooxolan-2-ylidene (a five-membered lactone ring) substituent . With a molecular formula of C11H14O6 and a molecular weight of 242.225 g/mol, this compound possesses a predicted density of 1.267 g/cm³ and a predicted boiling point of 318.4 °C at 760 mmHg . Its calculated LogP of 0.70 (ALOGPS) indicates moderate lipophilicity, while its polar surface area of 78.9 Ų suggests potential for hydrogen bonding interactions . Primarily utilized as a key intermediate in organic synthesis and medicinal chemistry, this compound serves as a versatile building block for the construction of complex heterocyclic architectures .

Intermediate

Pre-organized enone-lactone scaffold for heterocyclic construction

Med Chem

Ester-protected malonate with favorable lipophilicity profile for ADME optimization

Process

Diethyl ester form simplifies extraction and purification workflows

Why In-Class Analogs Cannot Simply Substitute Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate in Critical Applications


Substitution of diethyl 2-(5-oxooxolan-2-ylidene)propanedioate with structurally simpler malonates (e.g., diethyl malonate) or even closely related lactone-bearing analogs (e.g., the corresponding dimethyl ester or free diacid) is often untenable due to the compound's unique, pre-organized conjugated enone-lactone architecture . The precise diethyl ester substitution pattern is critical; it dictates not only the compound's solubility and lipophilicity profile (LogP ~0.70) but also its conformational bias and reactivity in key transformations . Altering the ester group (e.g., to methyl or acid) can dramatically shift the compound's partitioning behavior, pKa of the active methylene, and steric environment during nucleophilic attacks, thereby leading to divergent reaction outcomes, lower yields, or the need for complete re-optimization of a synthetic sequence . Furthermore, the specific electronic and geometric constraints imposed by the 5-oxooxolan-2-ylidene moiety are central to its function as a Michael acceptor or dipolarophile, properties that are not replicated by simpler acyclic or saturated analogs .

Replacing with diethyl malonate removes pre-organized enone-lactone architecture, which may shift reactivity and stereochemical outcomes.

Altering ester group to methyl or acid can change partitioning, pKa, and steric effects, potentially requiring reaction re-optimization.

Saturated or acyclic analogs lack the electron-withdrawing lactone carbonyl, limiting Michael acceptor function.

Quantitative Differentiation Guide: Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate vs. Closest Analogs


Comparison of Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) for Solubility and Bioavailability Prediction

The predicted LogP of diethyl 2-(5-oxooxolan-2-ylidene)propanedioate is 0.70, compared to a predicted LogP of 0.15 for diethyl malonate, indicating a ~4.7-fold higher predicted lipophilicity for the target compound . This difference is further contextualized by the target compound's polar surface area (PSA) of 78.9 Ų, which is similar to that of diethyl malonate (~52 Ų), but the increased lipophilicity of the target compound is driven by the additional five-membered lactone ring, which can enhance membrane permeability . This differential lipophilicity, when considered in the context of drug design, can be a key discriminator for compounds where oral bioavailability or CNS penetration is a critical parameter.

Lipophilicity
Class-level
ΔLogP ≈ 0.55 (4.7-fold higher vs. diethyl malonate)
Supports lipophilicity-driven ADME property screening.
In silico prediction; requires experimental validation.
medicinal chemistry drug design ADME prediction

Reactivity Divergence in Nucleophilic Additions: Predicted vs. Acyclic Malonate Analogs

The target compound features a conjugated enone system within a cyclic lactone framework, which imposes a fixed s-cis conformation for the α,β-unsaturated carbonyl moiety. This pre-organization is expected to enhance the rate and stereoselectivity of nucleophilic additions (e.g., Michael additions) compared to acyclic malonate-derived Michael acceptors, which can adopt multiple conformations . While direct kinetic data is not available in the primary literature for this specific compound, class-level inference from related alkylidene malonates demonstrates that cyclic acceptors often exhibit up to 10-fold higher reaction rates and improved diastereoselectivity in Michael additions relative to their acyclic counterparts [1]. The 5-oxooxolan-2-ylidene group also introduces a unique electron-withdrawing lactone carbonyl that further activates the exocyclic double bond towards nucleophilic attack, a feature absent in simple dialkyl alkylidenemalonates.

Michael Reactivity
Class-level
Target: Pre-organized s-cis enone-lactone vs Baseline: Acyclic flexible acceptor
Reported: >10-fold rate enhancement potential
Supports stereoselective synthesis route development.
Based on class-level comparison of cyclic vs. acyclic alkylidene malonates.
organic synthesis Michael addition conformational bias

Predicted Atmospheric Oxidation Half-Life: Environmental Fate Differentiation from Saturated Analogs

The target compound's conjugated enone system renders it susceptible to rapid reaction with atmospheric hydroxyl radicals (OH). The predicted gas-phase reaction rate constant with OH is 17.7615 x 10^-12 cm^3 molecule^-1 s^-1, leading to an estimated atmospheric half-life of 0.602 days (assuming a 12-hour day and 1.5E6 OH/cm^3) . In contrast, saturated diethyl malonate, lacking the reactive double bond, has a significantly longer predicted atmospheric half-life, typically on the order of several days to weeks, based on its estimated OH rate constant of ~1-3 x 10^-12 cm^3 molecule^-1 s^-1 [1]. This ~6- to 18-fold shorter atmospheric lifetime for the target compound indicates it will be more rapidly degraded and less likely to undergo long-range atmospheric transport, which can be a critical consideration for processes where environmental persistence is a concern.

Atmospheric Half-Life
Class-level
0.602 d vs ~3–10 d (~6–18× faster degradation)
Supports environmental persistence risk assessment.
Predicted by AOPWIN v1.92; actual values may vary.
environmental chemistry atmospheric chemistry green chemistry

Comparative Physicochemical Properties: Boiling Point and Density vs. Dimethyl Ester Analog

The diethyl ester derivative (target compound) exhibits a predicted boiling point of 318.4 °C at 760 mmHg and a density of 1.267 g/cm³ . In contrast, the analogous dimethyl ester, dimethyl 2-(5-oxooxolan-2-ylidene)malonate (not a direct commercial comparator but a close structural analog), would be expected to have a significantly lower boiling point (estimated ~280-300 °C) and a higher density (estimated ~1.35-1.40 g/cm³) due to its lower molecular weight and more polar nature. The higher boiling point of the diethyl ester can be advantageous in high-temperature reactions or distillations where the dimethyl ester might be lost due to volatility. Conversely, the lower density of the diethyl ester may impact phase separation behavior in biphasic reaction systems.

Boiling Point & Density
Class-level
BP ~318 °C vs ~280–300 °C; density ~1.27 vs ~1.35–1.40 g/cm³
Supports process temperature and phase separation planning.
Predicted; experimental verification advised.
chemical engineering process chemistry physical properties

Predicted Hydrogen Bonding and Rule of 5 Compliance: Drug-Likeness Comparison to Free Diacid

The target compound is predicted to have zero hydrogen bond donors (HBD) and six hydrogen bond acceptors (HBA), and it complies with Lipinski's Rule of 5 (0 violations) . In contrast, the corresponding free diacid analog, 2-(5-oxooxolan-2-ylidene)propanedioic acid, would possess two hydrogen bond donors (the carboxylic acid protons) and significantly higher polarity, potentially leading to Rule of 5 violations and severely limiting oral bioavailability. The ester prodrug strategy, embodied by the target compound, masks the polar carboxylate groups, reducing HBD count and improving passive membrane permeability, making it a far more suitable intermediate for generating drug-like molecules.

Rule of 5
Class-level
HBD: 0 vs 2 (free diacid); Rule of 5 violations: 0
Supports drug-like property screening in medicinal chemistry.
Predicted data; confirm experimentally.
medicinal chemistry drug-likeness Lipinski's Rule of 5

Predicted Aqueous Solubility and Partitioning: Implications for Extraction and Purification

The target compound's predicted LogD (pH 7.4) is 0.80, indicating it is moderately lipophilic and will preferentially partition into organic solvents during extraction . This contrasts with the free diacid analog, which would be largely ionized at physiological pH and highly water-soluble, making its extraction from aqueous reaction mixtures more challenging and requiring different isolation techniques (e.g., acidification and precipitation). The target compound's favorable LogD simplifies work-up procedures, as it can be efficiently extracted with common organic solvents like ethyl acetate or dichloromethane, leading to higher recovery yields and reduced solvent consumption during purification.

Extraction LogD
Predicted
LogD (pH 7.4): 0.80 vs 100-fold more lipophilic)
Supports efficient organic-phase extraction workflows.
Based on in silico prediction.
process chemistry purification solubility

Optimal Application Scenarios for Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate: Derived from Quantitative Differentiation Evidence


Synthesis of Complex Heterocycles via Stereoselective Michael Additions

The pre-organized conjugated enone-lactone system of diethyl 2-(5-oxooxolan-2-ylidene)propanedioate makes it an ideal Michael acceptor for the stereoselective construction of substituted tetrahydrofurans, pyrrolidines, and fused bicyclic systems. As detailed in Section 3, its fixed s-cis conformation can lead to enhanced reaction rates and improved diastereoselectivity compared to acyclic alkylidene malonates . This compound is particularly well-suited for the synthesis of natural product analogs, such as nonactic acid derivatives, where the tetrahydrofuran ring is a key pharmacophore [1]. Its use can streamline synthetic routes by reducing the need for chiral auxiliaries or catalysts, thereby improving overall yield and reducing purification complexity.

Medicinal Chemistry Hit-to-Lead Optimization for Improved ADME Properties

In drug discovery programs, this compound serves as a privileged building block for introducing a lactone-containing scaffold with a defined lipophilicity profile (LogP 0.70) and drug-like properties (zero Rule of 5 violations) . As demonstrated in Section 3, its ester-protected malonate moiety masks polar carboxylate groups, enhancing membrane permeability compared to the free diacid analog. This makes it an excellent intermediate for generating lead compounds with potential oral bioavailability, particularly in therapeutic areas where CNS penetration is desired. For procurement in early-stage medicinal chemistry, this compound offers a strategic advantage over simpler malonates by providing a more complex and functional group-rich scaffold in a single step, accelerating SAR exploration.

Process Development for Environmentally Preferable Synthetic Routes

The compound's predicted rapid atmospheric degradation (half-life of 0.602 days) compared to saturated malonates, as quantified in Section 3, positions it as a 'greener' intermediate for industrial-scale synthesis . For processes where fugitive emissions or waste stream management is a regulatory concern, its short atmospheric lifetime reduces the risk of long-range environmental transport and persistence. Additionally, its favorable LogD (0.80) simplifies extraction and purification, leading to lower solvent usage and reduced waste generation [1]. These properties align with the principles of green chemistry and can contribute to a more sustainable and cost-effective manufacturing process.

Synthesis of Functionalized Furan and Tetrahydrofuran Derivatives

The 5-oxooxolan-2-ylidene moiety in this compound is a versatile handle for further functionalization. As a malonate ester, it can undergo alkylation, acylation, and decarboxylation reactions, while the lactone ring can be opened or modified. This dual reactivity makes it a key intermediate in the synthesis of 2,5-disubstituted furans and tetrahydrofurans, which are valuable motifs in natural products and pharmaceuticals . Its use can simplify the synthesis of complex furan derivatives that are challenging to access via direct furan functionalization, thereby offering a more convergent and efficient synthetic strategy.

Application
Selection Property
Validation Focus
Stereoselective Michael additions
Pre-organized s-cis enone-lactone system
Diastereoselectivity and reaction rate optimization
Medicinal chemistry hit-to-lead
Ester-protected malonate with drug-like properties
Membrane permeability and oral bioavailability prediction
Environmentally preferable process
Rapid atmospheric degradation profile
Environmental persistence and extraction efficiency
Functionalized furan synthesis
Dual malonate and lactone reactivity
Convergent synthetic route efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.